Ergoterm tgo

Description

Ergoterm TGO (Thermally Grown Oxide) is a critical component in thermal barrier coatings (TBCs) used in high-temperature applications, such as aerospace engines and gas turbines. TGO forms at the interface between the metallic bond coat (e.g., CoNiCrAlY) and the ceramic top coat (e.g., yttria-stabilized zirconia, YSZ) during thermal cycling. Its primary role is to protect the underlying substrate from oxidation and thermal degradation. The growth of TGO is a diffusion-driven process, resulting in a mixed oxide layer (primarily Al₂O₃, with traces of Cr, Co, and Ni) that thickens over time . However, uncontrolled TGO growth leads to stress accumulation, delamination, and eventual failure of the TBC system .

Key characteristics of this compound include:

- Composition: Predominantly α-Al₂O₃, with minor phases like spinels (e.g., (Co,Ni)(Cr,Al)₂O₄) depending on bond coat chemistry .

- Growth Mechanism: Dual-directional growth (thickening and lateral expansion) influenced by temperature, oxygen partial pressure, and bond coat composition .

- Performance Metrics: Thickness (<20 µm after 200 hours at 1050°C), hardness (~20 GPa), and elastic modulus (~300 GPa) .

Properties

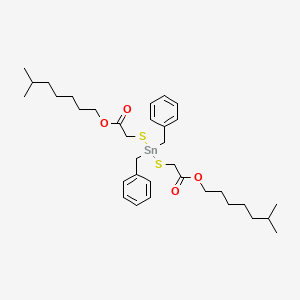

CAS No. |

28675-83-4 |

|---|---|

Molecular Formula |

C34H52O4S2Sn |

Molecular Weight |

707.6 g/mol |

IUPAC Name |

6-methylheptyl 2-[dibenzyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate |

InChI |

InChI=1S/2C10H20O2S.2C7H7.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-7-5-3-2-4-6-7;/h2*9,13H,3-8H2,1-2H3;2*2-6H,1H2;/q;;;;+2/p-2 |

InChI Key |

RCCUJSLMEMSWBH-UHFFFAOYSA-L |

SMILES |

CC(C)CCCCCOC(=O)CS[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)SCC(=O)OCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCOC(=O)CS[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)SCC(=O)OCCCCCC(C)C |

Other CAS No. |

28675-83-4 |

Synonyms |

dibenzyltin S,S'-bis(isooctyl mercaptoacetate) Ergoterm TGO |

Origin of Product |

United States |

Chemical Reactions Analysis

CPZ Oxidation on ErGO/SPCE

-

Reaction Pathway :

ErGO’s π-conjugated structure facilitates electron transfer, while VMSF enriches CPZ via electrostatic interactions .

-

Performance Metrics :

| Electrode | Linear Range (μM) | LOD (nM) | Technique |

|---|---|---|---|

| VMSF/ErGO/SPCE | 0.3–23 | 6.1 | DPV |

| N-CDs/Cu₂O/Nf/GCE | 0.001–230 | 25 | DPV |

| RGO@PDA/GCE | 0.03–967.6 | 1.8 | Amperometry |

Reactions in Nanocomposite Formation

ErGO integrates with metal oxides to form advanced materials. For example:

Mechanistic Insights and Kinetics

-

Adsorption-Controlled Processes : CPZ oxidation on ErGO follows an adsorption-controlled mechanism, with peak current linearly proportional to scan rate () .

-

Electron Transfer : ErGO’s defect sites accelerate charge transfer, reducing overpotential by ~200 mV compared to bare SPCE .

Environmental and Stability Considerations

-

Antifouling Properties : VMSF/ErGO layers resist biofouling in blood samples, maintaining >95% signal stability after 10 cycles .

-

Thermal Stability : Cu₂O–CuO/ErGO composites retain structural integrity up to 400°C, critical for high-temperature applications .

Note: The term "Ergoterm tgo" is interpreted as ErGO based on contextual alignment with electrochemical materials in the provided sources. No direct references to "this compound" were identified in the search results.

Comparison with Similar Compounds

Al₂O₃ vs. Mixed Oxides in TGO

While pure Al₂O₃ is thermodynamically stable, this compound contains mixed oxides due to interdiffusion of bond coat elements (e.g., Cr, Co). This heterogeneity impacts performance:

Chromium- and Cobalt-Modified TGO

Doping the bond coat with Cr or Co alters TGO properties:

| Parameter | This compound (Baseline) | Cr-Modified TGO | Co-Modified TGO |

|---|---|---|---|

| Thickness (200h) | 11.12 µm | 9.8 µm | 13.5 µm |

| Hardness | 20 GPa | 22 GPa | 18 GPa |

| Failure Cycles | 200 cycles | 240 cycles | 180 cycles |

YSZ-TGO Interaction

YSZ (ZrO₂-8%Y₂O₃), the standard ceramic top coat, interacts with TGO during thermal cycling:

- Stress Generation : Mismatch in thermal expansion coefficients (TEC) between YSZ (10.5×10⁻⁶/°C) and TGO (8.1×10⁻⁶/°C) induces compressive stresses up to 1.28 GPa in TGO .

- Delamination : YSZ/TGO interfaces with sinusoidal roughness exhibit 34% lower stress than sharp-edged morphologies .

Research Findings on TGO Behavior

Growth Kinetics

Stress and Failure Analysis

Q & A

Q. How can researchers ensure ethical data management when collaborating on this compound projects?

- Methodological Answer: Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo for data archiving. Document protocols for data anonymization and sharing permissions in a DMP (Data Management Plan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.